2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spirocyclic moiety, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The spirocyclic moiety can then be introduced through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic moiety or the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but lack the spirocyclic moiety.
Spirocyclic Compounds: Compounds with similar spirocyclic structures but different heterocyclic cores.
Uniqueness
The uniqueness of 2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6-phenyl-2-azaspiro[3.3]heptane lies in its combination of a triazolopyrimidine core with a spirocyclic moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-13-14(2)22-18-20-12-21-24(18)17(13)23-10-19(11-23)8-16(9-19)15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYRWQMNKZXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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